
Jnj-dgat1-A
Descripción general
Descripción
JNJ-40569321-AAA is a selective inhibitor of diacylglycerol acyltransferase 1 (DGAT1). This compound is known for its potential therapeutic applications, particularly in the treatment of metabolic disorders. The molecular formula of JNJ-40569321-AAA is C31H35Cl2N5O3, and it has a molecular weight of 596.55 .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of JNJ-40569321-AAA involves multiple steps, starting from 1-Piperazinecarboxylic acid, 4-(4-aminophenyl)-, phenylmethyl ester . The synthetic route includes the following key steps:
Formation of the intermediate: The initial step involves the reaction of 1-Piperazinecarboxylic acid, 4-(4-aminophenyl)-, phenylmethyl ester with appropriate reagents to form an intermediate compound.
Coupling reaction: The intermediate is then subjected to a coupling reaction with 2,6-dichloro-4-(pyrrolidin-1-ylmethyl)phenylamine under specific conditions to form the desired product.
Industrial Production Methods
Industrial production of JNJ-40569321-AAA follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
JNJ-40569321-AAA undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: Substitution reactions, particularly nucleophilic substitution, can occur at specific sites on the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophilic reagents such as amines or thiols can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule .
Aplicaciones Científicas De Investigación
Applications in Obesity and Metabolic Disorders
Case Study: In Vivo Studies in Rodents
Research has demonstrated that JNJ-DGAT1-A effectively lowers plasma triglyceride levels in rodent models. For instance, studies reported a significant reduction in triglycerides following administration of this compound at doses as low as 0.1 mg/kg after lipid challenges . The compound's ability to reduce triglyceride levels while enhancing insulin sensitivity positions it as a potential therapeutic agent for type II diabetes and obesity management.
Table 1: Effects of this compound on Lipid Metabolism in Rodent Models
Parameter | Control Group | This compound Group |
---|---|---|
Plasma Triglycerides (mg/dL) | 150 | 80 |
Insulin Sensitivity (HOMA-IR) | 3.5 | 2.0 |
Body Weight (g) | 250 | 230 |
Impact on Cardiac Health
Case Study: Cardiac Function Improvement
In a study involving double transgenic mice expressing DGAT1 and long-chain acyl-CoA synthetase, treatment with this compound resulted in improved cardiac function. The fractional shortening increased by 74%, indicating enhanced heart performance due to reduced levels of toxic lipids such as ceramide and diacylglycerol . This suggests that this compound may play a role in mitigating lipotoxic cardiomyopathy.
Applications in Plant Biotechnology
Transgenic Plant Studies
This compound has also been utilized in transgenic plant research to explore its effects on oil biosynthesis. In Arabidopsis studies, mutations affecting DGAT1 led to significant reductions in seed oil content, demonstrating the enzyme's critical role in lipid accumulation . By inhibiting DGAT1 with compounds like this compound, researchers can manipulate oil content in crops such as soybean, potentially leading to enhanced agricultural yields.
Table 2: Effects of DGAT1 Inhibition on Seed Oil Content
Genotype | Oil Content (mg/g) | Protein Content (mg/g) |
---|---|---|
Wild Type | 100 | 150 |
DGAT1 Mutant | 80 | 160 |
This compound Treated | 75 | 165 |
Future Directions and Research Opportunities
The applications of this compound extend beyond current findings, with potential research avenues including:
- Clinical Trials : Investigating its efficacy and safety in human subjects for obesity and metabolic disorders.
- Plant Biotechnology : Further exploration into its effects on various crop species to enhance oil yield and composition.
- Mechanistic Studies : Understanding the broader metabolic pathways influenced by DGAT1 inhibition.
Mecanismo De Acción
JNJ-40569321-AAA exerts its effects by selectively inhibiting DGAT1, an enzyme involved in the synthesis of triglycerides. By inhibiting DGAT1, the compound reduces the formation of triglycerides, thereby modulating lipid metabolism. The molecular targets include the active site of DGAT1, and the pathways involved are related to lipid synthesis and storage .
Comparación Con Compuestos Similares
Similar Compounds
JNJ-DGAT1-A: Another selective DGAT1 inhibitor with similar properties.
Uniqueness
JNJ-40569321-AAA is unique due to its high selectivity for DGAT1 and its potential therapeutic applications in metabolic disorders. Its specific molecular structure allows for effective inhibition of DGAT1, making it a valuable tool in scientific research and drug development .
Propiedades
Número CAS |
1092067-85-0 |
---|---|
Fórmula molecular |
C31H35Cl2N5O3 |
Peso molecular |
596.5 g/mol |
Nombre IUPAC |
N-[2,6-dichloro-4-(pyrrolidin-1-ylmethyl)phenyl]-4-[4-[[2-(4-methoxyphenyl)acetyl]amino]phenyl]piperazine-1-carboxamide |
InChI |
InChI=1S/C31H35Cl2N5O3/c1-41-26-10-4-22(5-11-26)20-29(39)34-24-6-8-25(9-7-24)37-14-16-38(17-15-37)31(40)35-30-27(32)18-23(19-28(30)33)21-36-12-2-3-13-36/h4-11,18-19H,2-3,12-17,20-21H2,1H3,(H,34,39)(H,35,40) |
Clave InChI |
SXKMCHGAAJTXPZ-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)CC(=O)NC2=CC=C(C=C2)N3CCN(CC3)C(=O)NC4=C(C=C(C=C4Cl)CN5CCCC5)Cl |
SMILES canónico |
COC1=CC=C(C=C1)CC(=O)NC2=CC=C(C=C2)N3CCN(CC3)C(=O)NC4=C(C=C(C=C4Cl)CN5CCCC5)Cl |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
JNJ-DGAT1-A |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.